N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide
Description
N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 1-methylindole substituent at the benzamide’s 4-position and a tetrazole ring at the 2-position. The tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications .
Properties
Molecular Formula |
C17H14N6O |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14N6O/c1-22-10-9-12-14(6-4-8-15(12)22)19-17(24)13-5-2-3-7-16(13)23-11-18-20-21-23/h2-11H,1H3,(H,19,24) |
InChI Key |
UDMILBXJVGWIDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.
Tetrazole Formation: The tetrazole ring can be formed by the reaction of an azide with a nitrile in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the indole and tetrazole derivatives with a benzamide moiety, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of oxindole derivatives.
Reduction: Reduction of the nitro group (if present) on the benzamide can lead to the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole and tetrazole rings could interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound’s structural uniqueness lies in its 2-tetrazolyl and N-(1-methylindol-4-yl) substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Tetrazole Position : The 2-position of tetrazole in the target compound contrasts with the 4-position in ’s analog, which may alter electronic properties and binding interactions.
- Heterocyclic Substituents : Compared to benzimidazole-containing analogs (e.g., ), the 1-methylindole group in the target compound offers distinct steric and electronic profiles.
- Bioisosteric Replacements : Tetrazole (pKa ~4.9) mimics carboxylic acids (pKa ~2-3) but with improved stability, a feature shared with ’s tetrazole-acetic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
